molecular formula C14H12O2 B1678390 Pinosylvin CAS No. 22139-77-1

Pinosylvin

Cat. No.: B1678390
CAS No.: 22139-77-1
M. Wt: 212.24 g/mol
InChI Key: YCVPRTHEGLPYPB-VOTSOKGWSA-N
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Description

Pinosylvin is an organic compound with the chemical formula C₆H₅CH=CHC₆H₃(OH)₂. It is a white solid that is structurally related to trans-stilbene but with two hydroxy groups on one of the phenyl substituents. This compound is naturally produced in plants, particularly in the heartwood of Pinaceae species, as a defense mechanism against fungal infections, ozone-induced stress, and physical damage . This compound is known for its fungitoxic properties, protecting wood from fungal infections .

Mechanism of Action

Target of Action

Pinosylvin, a natural pre-infectious stilbenoid toxin, primarily targets neutrophils and macrophages . Neutrophils are the body’s primary line of defense against invading pathogens . Macrophages, on the other hand, play a major role in the immune system, especially during infection and inflammation, but also in healing and repair .

Mode of Action

This compound interacts with its targets by suppressing the activation of proinflammatory M1-type macrophage activation . It also enhances alternative M2-type activation of macrophages . This dual action helps to balance the immune response, reducing inflammation while promoting healing and repair .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to block the activation of proteins that play a role in the FAK/c-Src/ERK and PI3K/Akt/GSK-3b signaling pathways . It also inhibits TRPA1-mediated Ca 2+ influx, which mediates pain and neurogenic inflammation .

Pharmacokinetics

It has been noted that when injected in rats, this compound undergoes rapid glucuronidation, indicating that it may be quickly metabolized and excreted . This could potentially impact its bioavailability and effectiveness.

Result of Action

The primary result of this compound’s action is a reduction in inflammation. By suppressing M1-type macrophage activation and enhancing M2-type activation, this compound helps to resolve inflammation and promote repair . It also has antimicrobial properties, providing defense mechanisms against pathogens for many plants .

Action Environment

This compound is produced in plants in response to various environmental stressors, including fungal infections, ozone-induced stress, and physical damage . Its effectiveness may therefore be influenced by these and other environmental factors.

Biochemical Analysis

Biochemical Properties

Pinosylvin is synthesized from cinnamoyl-CoA and malonyl-CoA by the enzyme this compound synthase . It interacts with enzymes such as 4-Coumarate-CoA ligase from Populus trichocarpa (Ptr4CL4) to form this compound . The interaction involves the conversion of cinnamic acid into its corresponding coenzyme A ester cinnamoyl-CoA .

Cellular Effects

This compound has been found to have significant effects on various types of cells. At doses of 5 and 10 µM, this compound dramatically improved cell survival against oxidative stress and increased the expression of HO-1, an enzyme with antioxidant, anti-inflammatory, and immunomodulatory capabilities . In addition, this compound has been shown to inhibit the migration and invasion of esophageal squamous cell carcinoma cells by regulating the STX6/ITGA3/VASP pathway .

Molecular Mechanism

The basic skeleton of this compound is composed of a B ring from a trans-cinnamoyl coenzyme A (trans-cinnamoyl-CoA) and an A ring formed by the cyclization of three malonyl coenzyme A (malonyl-CoA) molecules . This compound synthase, an enzyme, catalyzes the biosynthesis of this compound from malonyl-CoA and cinnamoyl-CoA .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have temporal effects. For instance, in IL-4-treated macrophages, this compound enhanced PPAR-γ expression but had no effect on STAT6 phosphorylation . This suggests that the effects of this compound can change over time under certain conditions.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study on rats with adjuvant arthritis, arthritic animals treated with this compound showed a decrease in hind paw volume, significantly on days 14 and 28 .

Metabolic Pathways

This compound is involved in the phenylpropanoid biosynthesis pathway . The conversion of the aromatic amino acid L-phenylalanine to this compound requires three steps. Firstly, phenylalanine ammonia lyase (PAL) deaminates L-phenylalanine to cinnamic acid. 4-Coumarate:CoA ligase (4CL) subsequently converts cinnamic acid into its corresponding coenzyme A ester cinnamoyl-CoA. The resulting cinnamoyl-CoA is then condensed with three units of malonyl-CoA via stilbene synthase (STS) to form the stilbene this compound .

Transport and Distribution

Studies have shown the extractive distribution in pine (Pinus sylvestris) microsections with a high lateral resolution sampled in a non-destructive manner using Confocal Raman Microscopy .

Subcellular Localization

Given its role in plant defense mechanisms, it is likely that this compound is localized in areas of the cell where it can effectively combat pathogens and insects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pinosylvin can be synthesized through various methods. One common synthetic route involves the use of cinnamoyl-CoA and malonyl-CoA as precursors. The enzyme this compound synthase catalyzes the reaction, resulting in the formation of this compound . Another method involves the biosynthesis of this compound in engineered Escherichia coli cells. This process includes the expression of enzymes such as 4-coumarate: coenzyme A ligase and stilbene synthase, along with the manipulation of metabolic pathways to increase the availability of malonyl-CoA .

Industrial Production Methods: Industrial production of this compound often relies on the extraction from natural sources, such as the heartwood of Pinus species. biosynthesis using microbial cell factories is emerging as a sustainable and flexible alternative. This method involves the use of engineered microorganisms to produce this compound from simple carbon sources like glycerol .

Chemical Reactions Analysis

Types of Reactions: Pinosylvin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo electrophilic substitution reactions, particularly at the hydroxy groups, using reagents like acyl chlorides or alkyl halides.

Major Products Formed:

    Oxidation: Oxidation of this compound can lead to the formation of this compound quinone.

    Reduction: Reduction reactions typically yield dihydrothis compound.

    Substitution: Substitution reactions can produce various esters or ethers of this compound.

Scientific Research Applications

Pinosylvin has a wide range of scientific research applications across various fields:

Chemistry:

  • Used as a precursor for the synthesis of other stilbene derivatives.
  • Studied for its antioxidant properties.

Biology:

  • Investigated for its role in plant defense mechanisms.
  • Used in studies related to plant-pathogen interactions.

Medicine:

Industry:

Comparison with Similar Compounds

This compound’s unique properties and diverse applications make it a compound of significant interest in various scientific fields.

Properties

IUPAC Name

5-[(E)-2-phenylethenyl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-13-8-12(9-14(16)10-13)7-6-11-4-2-1-3-5-11/h1-10,15-16H/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVPRTHEGLPYPB-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC(=CC(=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00895857
Record name 3,5-Dihydroxystilbene
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Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22139-77-1
Record name Pinosylvin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22139-77-1
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Record name Pinosylvin
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Record name Pinosylvin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=362430
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Record name 22139-77-1
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Record name PINOSYLVIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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